molecular formula C8H10BrN3 B8755327 5-bromo-4-N-cyclopropylpyridine-3,4-diamine CAS No. 607372-29-2

5-bromo-4-N-cyclopropylpyridine-3,4-diamine

Cat. No.: B8755327
CAS No.: 607372-29-2
M. Wt: 228.09 g/mol
InChI Key: WGRQPFARKQZWGE-UHFFFAOYSA-N
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Description

5-bromo-4-N-cyclopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group attached to the nitrogen at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-N-cyclopropylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by amination and cyclopropylation. One common method includes:

    Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-N-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized pyridine compounds.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

5-bromo-4-N-cyclopropylpyridine-3,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which 5-bromo-4-N-cyclopropylpyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropyl group enhances its binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-diaminopyridine: Similar structure but lacks the cyclopropyl group.

    5-Bromo-4-methylpyridine-3,4-diamine: Contains a methyl group instead of a cyclopropyl group.

    5-Bromo-3,4-diaminopyridine: Lacks the N4-cyclopropyl substitution.

Uniqueness

The presence of the cyclopropyl group in 5-bromo-4-N-cyclopropylpyridine-3,4-diamine imparts unique chemical and biological properties, such as increased stability and enhanced binding interactions, distinguishing it from other similar compounds.

Properties

CAS No.

607372-29-2

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-4-N-cyclopropylpyridine-3,4-diamine

InChI

InChI=1S/C8H10BrN3/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2,(H,11,12)

InChI Key

WGRQPFARKQZWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=NC=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the product obtained from Step 3 (2.95 g, 11.4 mmol) in glacial acetic acid (50 ml) was added iron dust (3.35 g, 60 mmol). The resulting mixture was stirred at 80° C. for 90 minutes, after which it was filtered through Celite and the liquor concentrated under vacuum. The crude product was re-dissolved in ethyl acetate, basified with sodium bicarbonate and refiltered. Th organic phase was washed with water three times, followed by twice with brine before concentrating under vacuum to give the product. Passed through a silica plug affording product as an oil, 1.65 g (63%); MS (ES+) m/e 228/230 [M+H]+.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.35 g
Type
catalyst
Reaction Step One

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